An In-Depth Technical Guide to the Synthesis and Properties of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
An In-Depth Technical Guide to the Synthesis and Properties of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique five-membered heterocyclic arrangement, featuring two adjacent nitrogen atoms, allows for diverse functionalization and facilitates interactions with various biological targets.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3]
This guide focuses on a specific, yet versatile, member of this family: N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide . This molecule incorporates a Weinreb amide functionality, a highly valuable functional group in organic synthesis. Weinreb amides are known for their controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high fidelity, thereby avoiding over-addition products commonly seen with other organometallic reagents.[4] The strategic combination of the stable pyrazole core with the synthetically useful Weinreb amide makes this compound a significant building block for the development of novel therapeutics.
This document, intended for an audience of researchers and drug development professionals, provides a comprehensive overview of a robust synthetic route to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, its physicochemical properties, and a discussion of the underlying chemical principles.
Synthetic Strategy and Workflow
The most efficient and modular approach to the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide involves a two-step sequence starting from the corresponding pyrazole carboxylic acid. This strategy allows for the late-stage introduction of the N,O-dimethylhydroxylamine moiety, which is advantageous for convergent synthesis designs.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.
The synthesis commences with the commercially available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The key transformation is the formation of the amide bond with N,O-dimethylhydroxylamine. This can be achieved through several reliable methods, with the choice often depending on the scale of the reaction and the desired purity profile.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Intermediate
This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Step 1: Preparation of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
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Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.
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Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.).
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Add an excess of thionyl chloride (SOCl₂, 3.0 eq.).
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Slowly heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
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The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.
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Step 2: Coupling with N,O-Dimethylhydroxylamine
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Rationale: The highly reactive acyl chloride readily reacts with the nucleophilic nitrogen of N,O-dimethylhydroxylamine. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Protocol:
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Dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a suitable base like triethylamine (2.5 eq.) in the same anhydrous solvent.
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Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide.
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Method 2: Direct Amide Coupling using EDC/HOBt
This method avoids the harsh conditions of acyl chloride formation and is often preferred for substrates with sensitive functional groups.
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Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of hydroxybenzotriazole (HOBt), this intermediate is converted to an activated ester, which then reacts with the amine to form the amide bond. This two-stage activation minimizes side reactions and racemization in chiral substrates.
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Protocol:
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Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM under a nitrogen atmosphere.
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Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0 eq.) to the mixture.
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Cool the solution to 0 °C in an ice bath.
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Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Appearance | Likely a white to off-white solid or a viscous oil |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. |
| Melting Point | Not available |
Predicted Spectroscopic Data:
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¹H NMR (in CDCl₃):
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A singlet for the pyrazole C4-H proton, expected around δ 6.0-6.5 ppm.[5]
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A singlet for the N-methyl group on the pyrazole ring, likely in the range of δ 3.8-4.2 ppm.
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A singlet for the N-methoxy protons, expected around δ 3.7-3.9 ppm.
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A singlet for the N-methyl protons of the Weinreb amide, likely around δ 3.2-3.4 ppm.
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A singlet for the C3-methyl group on the pyrazole ring, expected in the range of δ 2.2-2.5 ppm.[5]
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¹³C NMR (in CDCl₃):
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The carbonyl carbon of the Weinreb amide is expected in the region of δ 160-165 ppm.
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Signals for the pyrazole ring carbons (C3, C4, and C5) are anticipated between δ 105-155 ppm.[5]
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The N-methyl carbon on the pyrazole ring is likely to appear around δ 35-40 ppm.
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The N-methoxy carbon should be in the range of δ 60-65 ppm.
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The N-methyl carbon of the Weinreb amide is expected around δ 32-35 ppm.
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The C3-methyl carbon on the pyrazole ring will likely be in the range of δ 10-15 ppm.[5]
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Mass Spectrometry (ESI+):
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The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 184.11.
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Applications in Drug Discovery and Development
The structural features of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide make it a valuable intermediate in drug discovery.
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Scaffold for Library Synthesis: The pyrazole core can be further functionalized, and the Weinreb amide provides a handle for introducing a wide variety of substituents. This allows for the rapid generation of compound libraries for screening against biological targets.
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Precursor to Bioactive Molecules: Pyrazole carboxamides are known to exhibit a range of biological activities. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. For instance, various pyrazole carboxamides have been investigated as succinate dehydrogenase inhibitors for use as fungicides.[3]
Safety and Handling
Detailed safety information for N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is not available. However, based on related pyrazole compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetically valuable building block that combines the robust and biologically relevant pyrazole scaffold with the versatile Weinreb amide functionality. The synthetic routes outlined in this guide, proceeding from the readily available 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, offer reliable and scalable methods for its preparation. The predictable reactivity of this compound makes it an attractive starting point for the synthesis of diverse compound libraries and for the development of novel drug candidates. Further research into the specific properties and applications of this molecule is warranted and is expected to yield valuable insights for the medicinal chemistry community.
References
Sources
- 1. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
